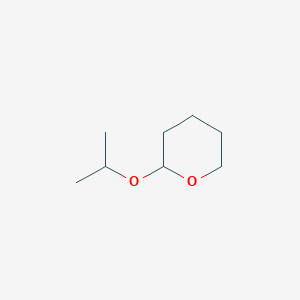
2-Isopropoxytetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxytetrahydropyran, also known as IPTHP, is a chemical compound with the molecular formula C9H18O2. It is a colorless liquid that is mainly used in scientific research. IPTHP is a cyclic ether that has a tetrahydropyran ring with an isopropoxy group attached at the second position. This compound has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 2-Isopropoxytetrahydropyran is not well understood. However, it has been reported that 2-Isopropoxytetrahydropyran can act as a Lewis acid, which can coordinate with electron-rich species. This property of 2-Isopropoxytetrahydropyran has been exploited in various chemical reactions, including the Diels-Alder reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Isopropoxytetrahydropyran. However, it has been reported that 2-Isopropoxytetrahydropyran has low toxicity and is not mutagenic or carcinogenic. It is also not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments. It is a colorless liquid that is easy to handle and store. It has a low boiling point of 120°C, which makes it easy to remove from reaction mixtures. 2-Isopropoxytetrahydropyran is also stable under a wide range of conditions, including acidic and basic conditions. However, 2-Isopropoxytetrahydropyran has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research. One potential application is in the synthesis of biologically active compounds, including natural products and pharmaceuticals. 2-Isopropoxytetrahydropyran can also be used as a solvent and a reagent in the development of new chemical reactions. Another potential application is in the field of material science, where 2-Isopropoxytetrahydropyran can be used as a template in the synthesis of porous materials. Additionally, 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Conclusion
In conclusion, 2-Isopropoxytetrahydropyran is a cyclic ether that has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science. The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. 2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments, including its stability under a wide range of conditions. There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research, including the synthesis of biologically active compounds and the development of new chemical reactions.
Synthesemethoden
The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. Another method involves the reaction of 2-chlorotetrahydrofuran with isopropoxide ion. The yield of 2-Isopropoxytetrahydropyran can be improved by using a solvent-free method, which involves the use of a solid acid catalyst. This method has been reported to give a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxytetrahydropyran has been widely used in scientific research, particularly in the field of organic synthesis. It is used as a solvent and a reagent in various chemical reactions, including the synthesis of cyclic ethers, alcohols, and carboxylic acids. 2-Isopropoxytetrahydropyran has also been used as a protecting group for alcohols and carboxylic acids. It has been reported that 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of optically active compounds.
Eigenschaften
CAS-Nummer |
1927-70-4 |
|---|---|
Produktname |
2-Isopropoxytetrahydropyran |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H16O2/c1-7(2)10-8-5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZGXPHCSAAJGIJC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1CCCCO1 |
Kanonische SMILES |
CC(C)OC1CCCCO1 |
Andere CAS-Nummern |
1927-70-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

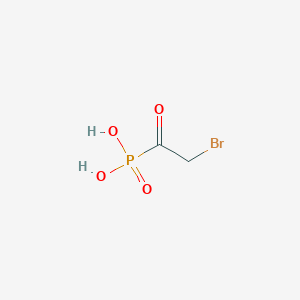

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
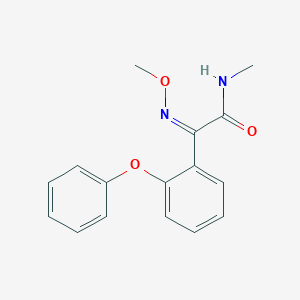
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

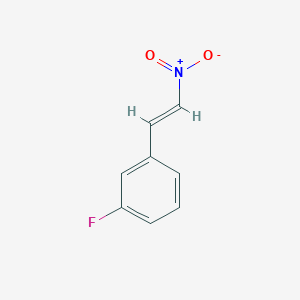
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
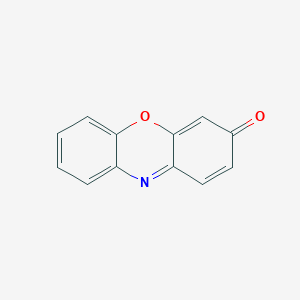


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)